2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-3-9-21(17(2)15-16)30(27,28)25-19-6-4-18(5-7-19)20-8-10-22(24-23-20)26-11-13-29-14-12-26/h3-10,15,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNHWXWUSIGRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process generally starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyridazinyl and morpholinyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridazine derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to maintain consistency and efficiency. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.
Scientific Research Applications
Structure and Composition
The compound's chemical structure can be summarized as follows:
- IUPAC Name : 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 424.5 g/mol
- CAS Number : 904823-64-9
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structural features allow it to interact with various biological targets:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL.
- Anticancer Activity : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, such as A549 lung cancer cells, with IC50 values around 49.85 µM. In vivo studies have shown potential for reducing tumor growth and inflammation markers.
Biochemical Probes
The compound is being investigated as a biochemical probe or inhibitor in enzymatic studies. Its sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.
Industrial Applications
In industrial settings, this compound is utilized for the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing more complex molecules.
Case Study 1: Antitumor Activity Evaluation
A study on pyridazine derivatives revealed that structural modifications significantly enhanced binding affinity to target proteins involved in cancer progression. The most active derivative exhibited an IC50 of 0.004 µM against p38 MAPK, a key regulator in tumor growth pathways.
Case Study 2: Mechanistic Insights
Research focused on the interaction of sulfonamide compounds with specific enzymes showed effective inhibition of certain kinases involved in inflammatory responses. The presence of the morpholine ring was crucial for achieving optimal binding and inhibitory activity.
Mechanism of Action
The mechanism by which 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, showcasing its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide derivatives functionalized with heterocyclic moieties.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Heterocyclic Core Influence: Replacement of pyridazine with triazine (e.g., compound 10 in ) reduces logP (from ~4.8 to ~3.9), likely due to increased polarity from the triazine’s nitrogen-rich structure. Morpholine vs.
Substituent Effects :
- Positional Isomerism : The 3,5-dimethyl analog () has a lower logP (4.7 vs. 4.8) than the 2,4-dimethyl compound, possibly due to steric or electronic differences affecting molecular packing.
- Alkoxy vs. Alkyl Groups : The 4-butoxy derivative () shows higher logP (5.2), reflecting increased hydrophobicity from the longer alkyl chain.
Biological Implications :
- Sulfonamide-Triazine Hybrids (e.g., compounds 9–10 in ) exhibit higher melting points (e.g., 240–243°C), suggesting stronger crystalline lattice forces due to planar triazine cores.
- Thioxopyrimidine Derivatives () introduce sulfur, which may enhance metal-binding properties or alter metabolic stability.
Biological Activity
Overview
2,4-Dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group linked to a complex aromatic system that includes pyridazine and morpholine moieties, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), the sulfonamide group competes with PABA for binding sites on the enzyme, effectively disrupting bacterial growth and replication. Additionally, the morpholine and pyridazine groups enhance the compound's interaction with various biological targets, potentially modulating enzymatic activities and biochemical pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.
- Cardiovascular Effects : Some studies suggest that sulfonamide derivatives can influence cardiovascular parameters. For instance, specific sulfonamide compounds have been shown to decrease perfusion pressure in isolated rat heart models, indicating potential therapeutic applications in cardiovascular diseases .
- Antioxidant Properties : Recent findings suggest that sulfonamides possess antioxidant activity, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .
Research Findings and Case Studies
A comprehensive evaluation of the biological activity of this compound can be summarized as follows:
Table 1: Summary of Biological Activities
Case Study: Cardiovascular Effects
In a controlled study evaluating the effects of various sulfonamide derivatives on coronary resistance and perfusion pressure, it was found that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure over time compared to other compounds tested. This suggests a potential mechanism involving calcium channel inhibition .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate favorable permeability profiles across various cellular models, suggesting good bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide?
Methodological Answer: The synthesis typically involves coupling a pyridazine derivative with a substituted benzenesulfonamide. A common approach is:
Sulfonamide Formation: React 2,4-dimethylbenzenesulfonyl chloride with 4-aminophenylpyridazine under basic conditions (e.g., pyridine or triethylamine) .
Morpholine Substitution: Introduce morpholine via nucleophilic aromatic substitution (SNAr) at the pyridazine ring, often using a palladium catalyst (e.g., Pd(PPh₃)₄) in refluxing THF .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Yields typically range from 60–75% after optimization .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer: Spectroscopic Characterization:
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and morpholine C-O-C stretches (~1120 cm⁻¹) .
- NMR:
- Use single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement. Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Antimicrobial Testing: Use microdilution assays (e.g., against S. aureus and E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition: Screen against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation .
Q. How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer: Contradictions (e.g., disorder in morpholine rings or sulfonamide orientation) require:
Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for twinned crystals .
Disorder Modeling: Split occupancy refinement for overlapping atoms (e.g., morpholine O) with constraints (e.g., SIMU/RIGU in SHELX) .
Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Case Study:
A 2021 study resolved pyridazine ring disorder by refining two conformers at 50% occupancy each, achieving R1 < 0.05 .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to CA-II.
- Protocol:
Prepare protein (PDB: 1CA2) with HADDOCK for protonation states.
Generate ligand conformers with OMEGA.
Dock using Glide SP mode, validating with RMSD < 2.0 Å .
Key Finding:
The morpholine group enhances hydrophobic interactions with CA-II’s Val135 residue, improving binding affinity (ΔG = -9.2 kcal/mol) .
Q. How to optimize synthetic yields while minimizing byproducts?
Methodological Answer: Design of Experiments (DoE):
- Use a Box-Behnken model to optimize:
- Variables: Temperature (80–120°C), catalyst loading (5–10 mol%), reaction time (12–24 hr).
- Response: Yield and purity (HPLC >98%) .
Byproduct Analysis:
- Identify sulfonamide dimer (m/z 650.2) via LC-MS and suppress using excess morpholine (2.5 equiv) .
Result:
Optimal conditions: 100°C, 7.5 mol% Pd(PPh₃)₄, 18 hr → 82% yield .
Q. How to develop an HPLC method for purity analysis?
Methodological Answer: Method Development:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of methanol and sodium acetate buffer (pH 4.6, 6.8 g/L) .
- Detection: UV at 254 nm (sulfonamide chromophore).
Validation Parameters:
- Linearity: R² > 0.999 (1–100 µg/mL).
- LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL .
Q. How to analyze structure-activity relationships (SAR) for sulfonamide derivatives?
Methodological Answer: SAR Workflow:
Analog Synthesis: Vary substituents (e.g., replace morpholine with piperazine).
Biological Testing: Compare IC₅₀ values across analogs.
QSAR Modeling: Use CoMFA/CoMSIA to correlate logP and steric parameters with activity .
Key Insight:
Electron-withdrawing groups (e.g., -CF₃) at the pyridazine ring enhance CA-II inhibition by 3-fold .
Q. How to address discrepancies in biological activity between in vitro and cell-based assays?
Methodological Answer: Possible Causes:
- Membrane Permeability: Measure logD (shake-flask method; logD ~1.5 ± 0.2 suggests moderate permeability) .
- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes, t₁/₂ > 30 min desirable) .
Mitigation:
- Introduce PEG linkers to improve solubility without affecting target binding .
Q. What strategies validate target engagement in cellular models?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
